molecular formula C11H13F3O2 B14843888 3-Tert-butoxy-4-(trifluoromethyl)phenol

3-Tert-butoxy-4-(trifluoromethyl)phenol

Cat. No.: B14843888
M. Wt: 234.21 g/mol
InChI Key: ZUTMIBYCXLIHGF-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-(trifluoromethyl)phenol: is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The tert-butoxy group adds further complexity to the molecule, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto a phenol ring. One common method is the reaction of 3-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxy-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Tert-butoxy-4-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl and tert-butoxy groups on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The tert-butoxy group can influence the compound’s reactivity and stability. Together, these groups can modulate the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Tert-butoxy-4-(trifluoromethyl)phenol is unique due to the presence of both tert-butoxy and trifluoromethyl groups. This combination imparts distinct physical and chemical properties, making it a

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-9-6-7(15)4-5-8(9)11(12,13)14/h4-6,15H,1-3H3

InChI Key

ZUTMIBYCXLIHGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

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